molecular formula C10H24O4Si B14470337 Di-tert-butyl[bis(methylperoxy)]silane CAS No. 66320-22-7

Di-tert-butyl[bis(methylperoxy)]silane

Cat. No.: B14470337
CAS No.: 66320-22-7
M. Wt: 236.38 g/mol
InChI Key: XWZCDDRTLYQVNG-UHFFFAOYSA-N
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Description

Di-tert-butyl[bis(methylperoxy)]silane is a silicon-based organic peroxide characterized by a central silicon atom bonded to two tert-butyl groups and two methylperoxy (CH₃O-O-) groups.

Properties

CAS No.

66320-22-7

Molecular Formula

C10H24O4Si

Molecular Weight

236.38 g/mol

IUPAC Name

ditert-butyl-bis(methylperoxy)silane

InChI

InChI=1S/C10H24O4Si/c1-9(2,3)15(13-11-7,14-12-8)10(4,5)6/h1-8H3

InChI Key

XWZCDDRTLYQVNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(OOC)OOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl[bis(methylperoxy)]silane can be synthesized through the reaction of di-tert-butylsilane with hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the methylperoxy groups.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor, ensuring efficient mixing and reaction. The process is optimized to maximize yield and minimize by-products, often employing advanced catalytic systems and reaction monitoring techniques.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl[bis(methylperoxy)]silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other substrates.

    Reduction: Under specific conditions, it can be reduced to form simpler silane derivatives.

    Substitution: The methylperoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include organic substrates and catalysts such as transition metal complexes.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can facilitate substitution reactions.

Major Products

    Oxidation: Products include oxidized organic compounds and silanol derivatives.

    Reduction: Reduced silane compounds are formed.

    Substitution: Substituted organosilicon compounds with various functional groups.

Scientific Research Applications

Di-tert-butyl[bis(methylperoxy)]silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in oxidation reactions and radical initiations.

    Biology: Employed in the study of oxidative stress and its effects on biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of di-tert-butyl[bis(methylperoxy)]silane involves the homolytic cleavage of the peroxide bond, generating reactive oxygen species (ROS) such as methyl radicals. These ROS can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.

Comparison with Similar Compounds

Reactivity and Cross-Linking Efficiency

Di-tert-butyl[bis(methylperoxy)]silane differs from conventional organic peroxides like Di-tert-butyl peroxide (DTBP) and Bis(tert-butylperoxyisopropyl)benzene (BIPB) due to its silicon backbone. The silicon atom may enhance compatibility with silicone-based polymers or inorganic fillers, promoting uniform radical dispersion during cross-linking. In contrast, DTBP and BIPB are purely organic, limiting their efficacy in silicon-rich systems .

Methylperoxy groups decompose at lower temperatures (~100–150°C) compared to tert-butylperoxy groups (~160–200°C), suggesting that the target compound may activate cross-linking at milder conditions than DTBP. This property is advantageous for heat-sensitive polymers like low-density polyethylene (LDPE) .

Silane coupling agents (e.g., 3-mercaptopropyltrimethoxysilane) primarily form covalent bonds between organic matrices and inorganic substrates. However, this compound uniquely combines coupling and cross-linking functions, enabling simultaneous reinforcement and network formation in composites .

Table 1: Reactivity Comparison
Compound Decomposition Temp (°C) Primary Function Compatibility
This compound ~100–150 Cross-linking/coupling Silicones, composites
Di-tert-butyl peroxide (DTBP) ~160–200 Cross-linking Polyolefins (HDPE, LDPE)
3-Mercaptopropyltrimethoxysilane N/A Coupling Glass, metals, fillers

Thermal and Mechanical Properties

This stability is critical for industrial processing .

In cross-linked high-density polyethylene (HDPE), silicon-based peroxides may improve mechanical properties due to stronger Si-O bonds compared to C-C bonds. For instance, silane-treated silica nanoparticles in rubber composites demonstrate enhanced tensile strength and heat resistance, suggesting analogous benefits for silicon peroxides in polymers .

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